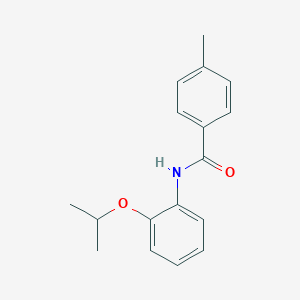![molecular formula C17H17NO2 B268471 N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide, also known as BPPC, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPC belongs to the family of cyclopropane carboxamides and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and tissue damage. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition can lead to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been shown to decrease the expression of MMPs, leading to a decrease in tissue damage. In addition, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been found to increase the expression of anti-inflammatory cytokines such as IL-10. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is also stable and can be stored for long periods of time. However, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the effects of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide on different diseases and cell types.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide. One area of interest is the potential use of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in these diseases. Another area of interest is the potential use of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide in cancer treatment. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been shown to have anti-tumor properties, and further studies are needed to determine its potential as a cancer therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide and its effects on different cell types and diseases.
In conclusion, N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide is a synthetic compound that has shown promising results in various scientific studies. It has potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide involves the reaction of 2-benzyloxybromobenzene with cyclopropanecarboxylic acid in the presence of a base. This reaction leads to the formation of N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide as a white solid with a high yield. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has been studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-(2-phenylmethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H17NO2/c19-17(14-10-11-14)18-15-8-4-5-9-16(15)20-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,18,19) |
InChI-Schlüssel |
BSWHEPBIHVOHEP-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)
![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)

![2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B268397.png)
![N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B268399.png)
![4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268402.png)
![N-[4-(aminocarbonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268410.png)
![N-[4-(aminosulfonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268411.png)
![N-[4-(aminosulfonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268412.png)
![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)